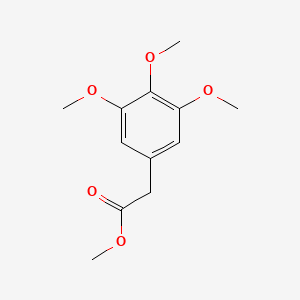

Methyl 2-(3,4,5-trimethoxyphenyl)acetate

Description

Significance of Arylacetates in Chemical and Biological Research

Arylacetates, a class of organic compounds characterized by an acetate (B1210297) group attached to a phenyl ring, are fundamental structures in both chemical synthesis and biological studies. Their utility in organic chemistry stems from the reactivity of the ester functional group and the benzylic position, which allow for a variety of chemical transformations. In the realm of medicinal chemistry, the arylacetate scaffold is a component of numerous biologically active molecules. For instance, derivatives of α-substituted arylacetates have been synthesized and investigated for potential therapeutic applications, including their use as α-glucosidase inhibitors for managing diabetes and as agents with antitumor properties.

Contextualization of the 3,4,5-Trimethoxyphenyl Moiety as a Pharmacophore

The 3,4,5-trimethoxyphenyl (TMP) group is a well-established pharmacophore, a molecular feature responsible for a drug's pharmacological activity. This moiety is a key structural component of many natural and synthetic compounds that exhibit potent biological effects. It is particularly recognized for its role in the design of anticancer agents. The TMP moiety is a critical feature of colchicine (B1669291), a natural product that inhibits microtubule polymerization by binding to tubulin. This interaction disrupts cell division, making it a target for cancer therapy. Consequently, numerous microtubule-targeting agents incorporating the TMP group have been developed as potent tubulin inhibitors for cancer treatment. Its presence is often associated with significant antiproliferative activity against various cancer cell lines.

Overview of Academic Research Trajectories for Methyl 2-(3,4,5-trimethoxyphenyl)acetate

Academic research involving this compound primarily positions it as a valuable starting material or intermediate in the synthesis of more complex molecules. Scientific investigations have utilized this compound as a building block for creating a range of derivatives with potential therapeutic applications. For example, it serves as a precursor for synthesizing compounds with the 3,4,5-trimethoxyphenyl scaffold, which are then evaluated for biological activities, such as anticancer properties. Research has explored its chemical reactivity, for instance, in formylation reactions that add functional groups to the aromatic ring, thereby enabling the construction of more elaborate molecular architectures. The compound is thus a key subject in studies focused on synthetic methodology and the development of new therapeutic agents. researchgate.net

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(3,4,5-trimethoxyphenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O5/c1-14-9-5-8(7-11(13)16-3)6-10(15-2)12(9)17-4/h5-6H,7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGXAJUPIDFDTTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30455483 | |

| Record name | Methyl 2-(3,4,5-trimethoxyphenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30455483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2989-06-2 | |

| Record name | Methyl 2-(3,4,5-trimethoxyphenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30455483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Synthesis and Reactivity

Established Synthetic Access to Methyl 2-(3,4,5-trimethoxyphenyl)acetate

The accessibility of this compound is crucial for its application in research and development. This section outlines its commercial availability and common laboratory-scale synthetic routes.

This compound is readily available from a variety of commercial chemical suppliers. Researchers can source this compound in various purities and quantities, suitable for a range of laboratory needs. The compound is typically listed under its CAS number 2989-06-2.

Below is a table of representative suppliers for this compound:

| Supplier | Purity | Quantity |

| Sigma-Aldrich | - | - |

| BLD Pharm | - | - |

| Molbase | >95% | Grams to Kilograms |

| Leap Chem | - | - |

Data is illustrative and subject to change. Please consult supplier websites for current information.

The laboratory synthesis of this compound can be achieved through several established methods, most commonly starting from 3,4,5-trimethoxyphenylacetic acid.

Esterification of 3,4,5-Trimethoxyphenylacetic Acid:

The most direct and widely used laboratory method for the preparation of this compound is the Fischer esterification of 3,4,5-trimethoxyphenylacetic acid. This reaction involves heating the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The equilibrium of the reaction is driven towards the product by using an excess of methanol or by removing the water formed during the reaction.

A representative reaction scheme is as follows:

(CH₃O)₃C₆H₂CH₂COOH + CH₃OH ⇌ (CH₃O)₃C₆H₂CH₂COOCH₃ + H₂O

In a typical procedure, 3,4,5-trimethoxyphenylacetic acid is dissolved in methanol, and a catalytic amount of concentrated sulfuric acid is added. The mixture is then refluxed for several hours. After the reaction is complete, the excess methanol is removed under reduced pressure, and the residue is worked up to isolate the desired ester.

Another approach involves the use of coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). This method is particularly useful for small-scale syntheses and when milder reaction conditions are required. iucr.org

Chemical Transformations of this compound

The chemical reactivity of this compound is dictated by its three main functional components: the acetate (B1210297) ester group, the electron-rich trimethoxyphenyl ring, and the α-carbon of the acetate moiety.

The ester functionality of this compound can undergo several common transformations:

Hydrolysis: The ester can be hydrolyzed back to the parent carboxylic acid, 3,4,5-trimethoxyphenylacetic acid, under either acidic or basic conditions. Basic hydrolysis, or saponification, is typically achieved by heating the ester with an aqueous solution of a strong base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). Acid-catalyzed hydrolysis is the reverse of the Fischer esterification.

Transesterification: This process involves the conversion of the methyl ester to another ester by reacting it with a different alcohol in the presence of an acid or base catalyst. For example, reacting this compound with ethanol (B145695) would yield Ethyl 2-(3,4,5-trimethoxyphenyl)acetate.

Reduction: The ester group can be reduced to the corresponding primary alcohol, 2-(3,4,5-trimethoxyphenyl)ethanol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation.

Ammonolysis/Aminolysis: Reaction with ammonia (B1221849) or primary/secondary amines can convert the ester into the corresponding amide, 2-(3,4,5-trimethoxyphenyl)acetamide.

The trimethoxyphenyl ring in this compound is highly activated towards electrophilic aromatic substitution due to the electron-donating effects of the three methoxy (B1213986) groups. These groups direct incoming electrophiles to the ortho and para positions. In this specific molecule, the positions ortho to the acetate side chain (positions 2 and 6) are the most likely sites for substitution.

Formylation:

A notable electrophilic aromatic substitution reaction is formylation, which introduces a formyl group (-CHO) onto the aromatic ring. The Vilsmeier-Haack reaction is a common method for formylation. A documented example is the synthesis of methyl 2-(2-formyl-3,4,5-trimethoxyphenyl)acetate. researchgate.netresearchgate.net This reaction introduces a formyl group at the 2-position of the trimethoxyphenyl ring.

Other classical formylation methods like the Gattermann-Koch or Rieche formylation could also be applicable. uniroma1.itgoogle.comwikipedia.org

Other Electrophilic Aromatic Substitutions:

While specific literature examples for other electrophilic aromatic substitutions on this compound are not abundant, the high electron density of the ring suggests that it would readily undergo reactions such as:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using a Lewis acid catalyst.

Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively, using a Lewis acid catalyst.

The directing effects of the existing substituents would favor substitution at the positions ortho to the alkyl acetate group.

The α-carbon of the acetate moiety (the carbon atom adjacent to the carbonyl group) possesses acidic protons that can be removed by a strong base to form an enolate. This enolate is a potent nucleophile and can participate in various carbon-carbon bond-forming reactions.

Alkylation:

The enolate can be alkylated by reacting it with an alkyl halide. This reaction would introduce an alkyl group at the α-carbon, leading to a more substituted acetate derivative.

Condensation Reactions:

The enolate can also participate in condensation reactions, such as the aldol (B89426) condensation. In a crossed aldol condensation, the enolate of this compound could react with an aldehyde or ketone to form a β-hydroxy ester, which could then be dehydrated to an α,β-unsaturated ester. magritek.com

This compound as a Precursor in Complex Organic Synthesis

This compound serves as a valuable starting material and intermediate in the synthesis of a variety of complex organic molecules, particularly natural products and their analogues. The strategic placement of the three methoxy groups on the phenyl ring activates the molecule for certain reactions and provides a foundational structure that is present in numerous bioactive compounds. Its utility stems from the versatility of both the ester functional group and the electron-rich aromatic ring.

The 3,4,5-trimethoxyphenyl moiety is a key structural feature in a number of physiologically active compounds, including the psychedelic protoalkaloid mescaline. wikipedia.org The chemical synthesis of mescaline (3,4,5-trimethoxyphenethylamine) can be achieved through various routes, often starting from precursors like 3,4,5-trimethoxybenzaldehyde (B134019) or 3,4,5-trimethoxybenzoyl chloride. wikipedia.org Notably, 3,4,5-trimethoxyphenylacetic acid is a known metabolite of mescaline, highlighting the close biochemical relationship. wikipedia.org As this compound is the methyl ester of this acid, it represents a direct and stable precursor that can be readily converted to the corresponding acid or other derivatives for use in alkaloid synthesis.

Beyond alkaloids, the 3,4,5-trimethoxyphenyl group is a recurring motif in the design of novel therapeutic agents. Research has shown its incorporation into various molecular scaffolds to enhance biological activity. For instance, this moiety is critical for the anti-tubulin activity in analogues of Combretastatin (B1194345) A-4, a potent anti-cancer agent. mdpi.com Synthetic chemists leverage simple building blocks containing this group to construct more elaborate molecules. In one multistep synthesis, 3,4,5-trimethoxyaniline (B125895) was used as a key precursor to prepare a novel pyrrole (B145914) derivative, 2-[2-methyl-5-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrol-3-yl]-2-oxo-N-(pyridin-4-yl) acetamide, which was designed based on the structures of the antimitotic agents indibulin (B1671871) and combretastatin. mdpi.com

Similarly, new pyrrolizine derivatives bearing the 3,4,5-trimethoxyphenyl group have been synthesized and evaluated for their cytotoxic activity. nih.gov These syntheses often begin with commercially available materials like 3,4,5-trimethoxybenzaldehyde, which is condensed with other heterocyclic intermediates to yield the final complex products. nih.gov The frequent use of such precursors underscores the strategic importance of the 3,4,5-trimethoxyphenyl unit, for which this compound is a readily accessible source.

The following table summarizes examples of complex molecules synthesized from precursors containing the 3,4,5-trimethoxyphenyl moiety, illustrating the versatility of this structural unit in organic synthesis.

| Precursor Molecule | Target Complex Molecule/Class | Synthetic Application |

|---|---|---|

| 3,4,5-Trimethoxyphenylacetic acid (from its methyl ester) | Mescaline | Serves as a direct precursor for the synthesis of this phenethylamine (B48288) alkaloid. wikipedia.org |

| 3,4,5-Trimethoxyaniline | Pyrrole-based Antimitotic Agents | Incorporated to mimic the A-ring of Combretastatin A-4, leading to novel compounds with cytotoxic activity against breast cancer cell lines. mdpi.com |

| 3,4,5-Trimethoxybenzaldehyde | Pyrrolizine Derivatives | Used to introduce the trimethoxyphenyl moiety to create potential multi-target cytotoxic agents. nih.gov |

| 3,4,5-Trimethoxybenzaldehyde | Chalcone-Trimethoxycinnamide Hybrids | Used in aldol condensation reactions to build complex hybrids with potential antimitotic effects. nih.gov |

Advanced Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR Spectroscopy: The proton NMR spectrum of Methyl 2-(3,4,5-trimethoxyphenyl)acetate displays distinct signals corresponding to each unique proton environment in the molecule. The aromatic protons on the phenyl ring typically appear as a singlet due to their chemical equivalence, a consequence of the symmetrical substitution pattern. The methylene (B1212753) (-CH₂-) protons, situated between the aromatic ring and the ester group, also produce a singlet. The three methoxy (B1213986) groups (-OCH₃) at positions 3, 4, and 5 of the phenyl ring show two distinct signals: one for the two equivalent methoxy groups at the meta positions (C3 and C5) and another for the single methoxy group at the para position (C4). The methyl protons of the ester group (-COOCH₃) also give rise to a characteristic singlet.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each chemically non-equivalent carbon atom produces a distinct signal. Key resonances include the carbonyl carbon of the ester group, which is typically found significantly downfield. The aromatic carbons show a pattern of signals reflecting their substitution and electronic environment. The carbons of the methoxy groups and the ester methyl group appear in the upfield region of the spectrum.

Below are the typical ¹H and ¹³C NMR chemical shift assignments for this compound, which are crucial for confirming its structural integrity.

| Chemical Shift (δ) [ppm] | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 6.51 | s | 2H | Aromatic H (C2'-H, C6'-H) |

| 3.85 | s | 6H | Methoxy H (C3'-OCH₃, C5'-OCH₃) |

| 3.83 | s | 3H | Methoxy H (C4'-OCH₃) |

| 3.70 | s | 3H | Ester Methyl H (-COOCH₃) |

| 3.58 | s | 2H | Methylene H (-CH₂-) |

| Chemical Shift (δ) [ppm] | Assignment |

|---|---|

| 172.5 | Carbonyl C (C=O) |

| 153.4 | Aromatic C (C3', C5') |

| 137.2 | Aromatic C (C4') |

| 129.8 | Aromatic C (C1') |

| 106.5 | Aromatic C (C2', C6') |

| 60.8 | Methoxy C (C4'-OCH₃) |

| 56.1 | Methoxy C (C3'-OCH₃, C5'-OCH₃) |

| 52.1 | Ester Methyl C (-COOCH₃) |

| 41.4 | Methylene C (-CH₂-) |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. The absorption of IR radiation or the inelastic scattering of monochromatic light (Raman) corresponds to specific bond vibrations (stretching, bending, etc.). These spectra serve as a molecular "fingerprint," allowing for the identification of functional groups.

For this compound, the IR spectrum is dominated by a strong absorption band corresponding to the C=O stretching vibration of the ester functional group. Other key signals include C-O stretching vibrations from the ester and the methoxy ether groups, C-H stretching from the aromatic, methylene, and methyl groups, and characteristic aromatic C=C stretching bands.

| Frequency (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~3000-2850 | C-H Stretch | Aromatic & Aliphatic |

| ~1735 | C=O Stretch | Ester |

| ~1600, ~1500 | C=C Stretch | Aromatic Ring |

| ~1250-1000 | C-O Stretch | Ester & Ether |

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Pathways

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. It involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge (m/z) ratio. The fragmentation pattern observed in the mass spectrum provides valuable structural information.

For this compound (C₁₂H₁₆O₅), the molecular weight is 240.25 g/mol . The mass spectrum would show a molecular ion peak (M⁺) at m/z 240. The fragmentation is often initiated by the cleavage of bonds adjacent to the functional groups. A common fragmentation pathway involves the loss of the methoxy group from the ester (-•OCH₃) or the entire methyl ester group (-•COOCH₃). Another significant fragmentation is the benzylic cleavage to form the stable 3,4,5-trimethoxybenzyl cation.

| m/z | Proposed Fragment Ion | Description |

|---|---|---|

| 240 | [C₁₂H₁₆O₅]⁺• | Molecular Ion (M⁺•) |

| 209 | [M - •OCH₃]⁺ | Loss of a methoxy radical |

| 181 | [C₁₀H₁₃O₃]⁺ | Formation of 3,4,5-trimethoxybenzyl cation |

| 151 | [C₈H₇O₃]⁺ | Further fragmentation of the benzyl (B1604629) cation |

X-ray Crystallography for Solid-State Molecular and Crystal Structure Determination

| Parameter | Value |

|---|---|

| Chemical Formula | C₂₄H₂₄O₅ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 10.1234 (5) |

| b (Å) | 10.9876 (6) |

| c (Å) | 18.9876 (10) |

| α (°) | 90 |

| β (°) | 98.123 (2) |

| γ (°) | 90 |

| Volume (ų) | 2089.1 (2) |

| Z | 4 |

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction (e.g., DFT, HOMO-LUMO Analysis)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the electronic properties of molecules. researchgate.netepstem.net DFT methods are used to determine the optimized molecular structure and to calculate various electronic and reactivity parameters. nih.gov

A key aspect of this analysis involves the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of a molecule's chemical reactivity, kinetic stability, and polarizability. nih.gov A smaller energy gap generally signifies higher chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov

For molecules containing a trimethoxyphenyl group, studies show that the HOMO is often distributed across the aromatic ring and the electron-donating methoxy groups, while the LUMO may be localized on other parts of the molecule. researchgate.net Analysis of these orbitals helps in predicting the most probable sites for chemical reactions.

Below is a table outlining the key quantum chemical parameters that are typically derived from a HOMO-LUMO analysis and their significance.

| Parameter | Formula | Significance |

|---|---|---|

| EHOMO | - | Energy of the Highest Occupied Molecular Orbital; related to the electron-donating ability of the molecule. |

| ELUMO | - | Energy of the Lowest Unoccupied Molecular Orbital; related to the electron-accepting ability of the molecule. |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. nih.gov |

| Ionization Potential (I) | -EHOMO | The minimum energy required to remove an electron from the molecule in its gaseous state. |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added to the molecule in its gaseous state. |

| Chemical Hardness (η) | (I - A) / 2 | Measures the resistance of a molecule to change its electron configuration. Harder molecules have larger energy gaps. |

| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness; indicates the ease of electron cloud polarization. Softer molecules are generally more reactive. nih.gov |

| Electrophilicity Index (ω) | μ2 / (2η) where μ = -(I+A)/2 | A measure of the energy lowering of a molecule when it accepts electrons from the environment. |

Molecular Dynamics Simulations for Conformational Landscape and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of the molecule's dynamic behavior, including its conformational flexibility and interactions with its environment. researchgate.net This technique is widely used to explore how molecules like esters behave in different solvents and how they self-assemble or interact with other molecules. nih.govacs.org

For this compound, MD simulations can elucidate the conformational landscape arising from the rotation around its single bonds. The flexibility of the acetate (B1210297) side chain and the orientation of the three methoxy groups on the phenyl ring are of particular interest. These simulations can reveal the most stable or frequently adopted conformations of the molecule in a given environment, such as in an aqueous solution or a non-polar solvent.

Furthermore, MD simulations are invaluable for studying intermolecular interactions. They can model how the molecule interacts with solvent molecules, forming hydrogen bonds or undergoing van der Waals interactions. In the context of a larger system, these simulations can predict how multiple molecules of this compound might aggregate or how they would interact with a biological target like a protein or a membrane. nih.gov The analysis of the simulation trajectory provides quantitative data on these interactions, helping to explain macroscopic properties. mdpi.com

The table below summarizes key analyses performed on MD simulation data and the insights they provide.

| Analysis Type | Description | Insights Gained |

|---|---|---|

| Trajectory Analysis | Visual and quantitative analysis of the atomic positions over time. | Provides a qualitative understanding of molecular motion, conformational changes, and binding events. |

| Root Mean Square Deviation (RMSD) | Measures the average distance between the atoms of superimposed conformations. | Assesses the structural stability and convergence of the simulation. A stable RMSD indicates the system has reached equilibrium. |

| Radius of Gyration (Rg) | Measures the compactness of a molecule's structure. | Indicates changes in the overall shape and size of the molecule during the simulation. mpg.de |

| Radial Distribution Function (RDF) | Describes how the density of surrounding particles varies as a function of distance from a reference particle. | Identifies and quantifies intermolecular interactions, such as hydrogen bonding and solvent structuring around the molecule. |

| Interaction Energy Calculation | Calculates the non-bonded interaction energies (van der Waals and electrostatic) between the molecule and its surroundings. | Quantifies the strength of interactions with solvent molecules, ions, or other solutes. |

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Sites and Intermolecular Interactions

Molecular Electrostatic Potential (MEP) mapping is a computational technique that provides a visual representation of the charge distribution within a molecule. researchgate.net It is calculated on the surface of the molecule's electron density and is a valuable tool for predicting reactivity and intermolecular interaction sites. researchgate.netmdpi.com The MEP map uses a color scale to indicate different regions of electrostatic potential.

Typically, the color-coding is as follows:

Red: Represents regions of the most negative electrostatic potential, which are electron-rich. These areas are susceptible to electrophilic attack and are favorable sites for interacting with positive charges or acting as hydrogen bond acceptors. researchgate.net

Blue: Represents regions of the most positive electrostatic potential, which are electron-deficient. These areas are prone to nucleophilic attack. researchgate.net

Green/Yellow: Represents regions of intermediate or near-zero potential. researchgate.net

For this compound, an MEP map would highlight specific reactive sites. The oxygen atoms of the carbonyl group (C=O) in the ester functional group and the oxygen atoms of the three methoxy (-OCH₃) groups would be the most electron-rich areas, appearing as red or deep red. These sites are the primary locations for hydrogen bond acceptance and interaction with electrophiles. The aromatic ring itself, due to the electron-donating effect of the methoxy groups, would also exhibit negative potential. Conversely, the hydrogen atoms, particularly those on the methyl groups, would show a slightly positive potential (light blue), though they are not strong electrophilic sites.

This detailed map of charge distribution is crucial for understanding how the molecule will orient itself when approaching another molecule, guiding predictions of non-covalent interactions and the initial steps of chemical reactions. mdpi.com

The following table correlates different regions of the this compound molecule with their expected MEP characteristics and chemical interpretation.

| Molecular Region | Expected MEP Color | Chemical Interpretation |

|---|---|---|

| Carbonyl Oxygen (C=O) | Red | High electron density; strong site for electrophilic attack and hydrogen bond acceptance. |

| Methoxy Oxygens (-OCH3) | Orange to Red | Electron-rich regions; potential sites for hydrogen bonding and coordination to metal ions. |

| Aromatic Ring (π-system) | Yellow to Green | Electron-rich π-cloud, influenced by methoxy groups; can participate in π-π stacking interactions. |

| Methyl Hydrogens (-CH3) | Light Blue | Slightly electron-deficient; weak positive potential. |

| Methylene Hydrogens (-CH2-) | Light Blue | Slightly electron-deficient; weak positive potential. |

Biological Activities

While Methyl 2-(3,4,5-trimethoxyphenyl)acetate itself is primarily regarded as a synthetic intermediate, the structural motifs it contains are of significant biological interest. The 3,4,5-trimethoxyphenyl group, as previously noted, is a key pharmacophore that confers potent antiproliferative and cytotoxic activities to many compounds. Molecules containing this moiety often function by disrupting the cellular microtubule network, which is essential for cell division, leading to cell cycle arrest and apoptosis (programmed cell death). Therefore, the principal biological relevance of this compound lies in its role as a precursor for the synthesis of these potent anticancer agents.

Design and Synthesis of Derivatives for Biological Investigations

Strategic Incorporation of the 3,4,5-Trimethoxyphenylacetate Moiety into Novel Molecular Scaffolds

The core structure of Methyl 2-(3,4,5-trimethoxyphenyl)acetate serves as a versatile building block for synthesizing a diverse range of derivatives. Medicinal chemists have strategically integrated this moiety into various heterocyclic and acyclic scaffolds to enhance biological efficacy and explore structure-activity relationships. This approach often involves replacing or constraining flexible bonds within parent compounds to improve stability and target interaction.

The thiazole (B1198619) ring has been employed as a bioisosteric replacement for the cis-double bond present in compounds like Combretastatin (B1194345) A-4. nih.gov This five-membered heterocycle helps to lock the aryl rings into a conformationally favorable orientation for interacting with biological targets such as tubulin. mdpi.com

The synthesis of 2,4,5-substituted thiazole derivatives often begins with the preparation of 2-bromo-1-(3′,4′,5′-trimethoxyphenyl)ethanone. nih.gov This intermediate can then be condensed with various thioamides or thioureas to form the thiazole core. For instance, reaction with N-methylthiourea or thioacetamide (B46855) in refluxing ethanol (B145695) yields the corresponding 2-(N-methylamino) or 2-methyl-4-(3',4',5'-trimethoxyphenyl)thiazoles. nih.gov Further modifications, such as bromination at the C5-position followed by Suzuki coupling, allow for the introduction of a second aryl group, leading to a variety of diarylthiazole analogues. nih.gov

A series of 4-(3,4,5-trimethoxyphenyl)thiazole–pyrimidine (B1678525) derivatives were synthesized to explore their antiproliferative potential. mdpi.comnih.gov These hybrid molecules combine the key trimethoxyphenyl-thiazole scaffold with a pyrimidine moiety, a structure found in various kinase inhibitors. mdpi.comnih.gov The research led to the identification of compounds with promising cytostatic activity against multiple cancer cell lines. nih.gov

Table 1: Examples of Thiazole-Based Analogues and their Biological Activity

| Compound | Description | Biological Activity Highlight | Reference |

|---|---|---|---|

| N-(6-(4-Ethylpiperazin-1-yl)-2-methylpyrimidin-4-yl)-4-(3,4,5-trimethoxyphenyl)thiazol-2-amine (4a) | A thiazole-pyrimidine hybrid with a substituted piperazine (B1678402) moiety. | Showed promising GI value of 40.87% against HCT-116 colorectal carcinoma at 10 μM. | mdpi.comnih.gov |

| 2-(4-(2-Methyl-6-((4-(3,4,5-trimethoxyphenyl)thiazol-2-yl)amino)pyrimidin-4-yl)piperazin-1-yl)ethan-1-ol (4b) | A thiazole-pyrimidine derivative featuring a piperazinylethanol group. | Demonstrated promising cytostatic activity, with a GI value of 86.28% against the NSCL cancer cell line HOP-92 at a 10 μM dose. | mdpi.comnih.gov |

| 2-Methyl-N4-(2-(4-methylpiperazin-1-yl)ethyl)-N6-(4-(3,4,5-trimethoxyphenyl)thiazol-2-yl)pyrimidine-4,6-diamine (4h) | A di-substituted pyrimidine linked to the trimethoxyphenyl-thiazole core. | Exhibited a GI value of 46.14% against SK-BR-3 breast cancer cells at 10 μM. | mdpi.comnih.gov |

The pyrimidine ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs. Its incorporation into structures containing the 3,4,5-trimethoxyphenyl group has led to the development of potent biological agents. For example, novel tricyclic pyrrolo[2,3-d]pyrimidine derivatives have been synthesized and shown to possess significant antitumor activity. mdpi.com

In another study, furo[2,3-d]pyrimidines were designed as microtubule targeting agents. nih.gov The synthesis involved the Ullmann coupling of 4-amino-5-methylfuro[2,3-d]pyrimidine with appropriate aryl iodides, followed by N4-alkylation. These compounds were found to be potent microtubule depolymerizing agents, effective against multidrug-resistant cancer cells. nih.gov The strategic combination of the trimethoxyphenyl moiety with the pyrimidine core in these varied heterocyclic systems highlights a productive avenue for discovering novel antiproliferative compounds. mdpi.comnih.gov

Chalcones, characterized by a 1,3-diaryl-2-propen-1-one backbone, are precursors to flavonoids and possess a wide range of pharmacological activities. jocpr.comnih.gov Derivatives incorporating a 3,4,5-trimethoxyphenyl ring have been extensively studied as potential anticancer agents. jocpr.comiiarjournals.org The synthesis of these compounds is typically achieved through a base-catalyzed Claisen-Schmidt condensation between an appropriate aryl ketone and an aryl aldehyde. jocpr.comsphinxsai.com

For example, a series of novel 2,4,5-trimethoxy chalcone (B49325) derivatives were prepared and evaluated for antioxidant and antimicrobial activities. jocpr.com In another study, a new chalcone derivative, (E)-3-(4-methoxyphenyl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (CHO27), was synthesized and showed significantly increased cytotoxic potency compared to its parent compound. iiarjournals.org This compound was found to inhibit prostate cancer cell growth at low nanomolar levels. iiarjournals.org The introduction of a 2-methyl group and the presence of the 1-(3,4,5-trimethoxy) functional group were noted as key modifications for enhancing cellular activity. iiarjournals.org

Table 2: Examples of Chalcone-Related Derivatives and their Biological Activity

| Compound | Description | Biological Activity Highlight | Reference |

|---|---|---|---|

| (E)-3-(4-methoxyphenyl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (CHO27) | A chalcone with a 2-methyl group and a 1-(3,4,5-trimethoxy) functionalization. | Inhibited prostate cancer cell growth through cell cycle arrest and apoptosis at low nanomolar levels. | iiarjournals.org |

| N-{2-[3-(3,4,5-Trimethoxy-phenyl)-acryloyl]-phenyl}-acetamide | A chalcone derivative synthesized from N-(2-acetyl phenyl acetamide) and 3,4,5-trimethoxybenzaldehyde (B134019). | Showed significant cytotoxic response against A-549, IGR-OV-1, PC-3, and SF-295 human cancer cell lines. | nih.gov |

| (E)-6-Methoxy-2-(3,4,5-trimethoxybenzylidene)-3,4-dihydronaphthalen-1(2H)-one | A conformationally restricted chalcone analogue. | Demonstrated potent antiproliferative activity against various cancer cell lines. | nih.gov |

Indole and pyrrole (B145914) are important heterocyclic motifs present in a vast number of natural products and pharmaceuticals. scripps.edu Conjugating these scaffolds with the 3,4,5-trimethoxyphenyl moiety has yielded compounds with promising antiproliferative activities. nih.govmdpi.com

The synthesis of these conjugates can be achieved through various strategies. For example, 3,4-diaryl-5-aminopyrazoles, which can be considered analogues, were developed by consolidating combretastatin and bisindolylmaleimide templates. nih.govnih.gov Another approach involved the synthesis of 2-[2-methyl-5-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrol-3-yl]-2-oxo-N-(pyridin-4-yl) acetamide, a novel compound derived from indibulin (B1671871) and combretastatin scaffolds, using a multi-step reaction that included a Paal-Knorr pyrrole synthesis. mdpi.com This compound exhibited good cytotoxicity against several breast cancer cell lines with low toxicity towards normal cells. mdpi.com

The versatility of the 3,4,5-trimethoxyphenyl scaffold is further demonstrated by its incorporation into a wide array of other molecular frameworks. Researchers have synthesized novel analogues by modifying the azalactone ring of 2-(3,4-dimethoxyphenyl)-4-(3,4,5-trimethoxybenzylidene)oxazolone, leading to ester derivatives and other heterocyclic systems. nih.gov

Additionally, a series of vinyl amide-, imidazolone-, and triazinone-linked combretastatin analogues were designed and synthesized. nih.gov The synthesis started from 4-(3,4,5-trimethoxybenzylidene)-2-(3,4,5-trimethoxyphenyl)oxazol-5(4H)-one. nih.gov Among these, the triazinone-linked derivatives exhibited the most potent cytotoxic activity against breast cancer cells, with sub-micromolar IC50 values, and were effective inhibitors of tubulin polymerization. nih.gov These studies underscore the broad potential of using the 3,4,5-trimethoxyphenyl group as a foundational element in the design of diverse biologically active compounds.

Structure-Activity Relationship (SAR) Studies of this compound Analogues

Structure-Activity Relationship (SAR) analysis is a critical component of drug discovery, systematically exploring how chemical structure modifications impact biological activity. oncodesign-services.com For analogues derived from the 3,4,5-trimethoxyphenyl scaffold, several key SAR insights have been established.

The 3,4,5-Trimethoxyphenyl Ring: The presence of the 3,4,5-trimethoxy substitution pattern on one of the aryl rings is consistently identified as a critical feature for potent biological activity, particularly for anti-tubulin agents. nih.govmdpi.com This arrangement is essential for high-affinity binding to the colchicine (B1669291) site on tubulin. nih.gov

The Linker/Heterocyclic Core: The nature of the bridge connecting the trimethoxyphenyl ring to other parts of the molecule profoundly influences activity. Replacing the flexible cis-stilbene (B147466) bridge of combretastatin with five-membered heterocyclic rings like thiazole or pyrrole can maintain the required spatial orientation of the aryl rings, leading to retained or enhanced potency. nih.govmdpi.com The choice of heterocycle and its substitution pattern allows for fine-tuning of the molecule's electronic and steric properties.

Substitution on the Second Aryl Ring (B-ring): For diaryl systems, substituents on the second phenyl ring significantly affect antiproliferative activity. In thiazole-based analogues, para-substituents such as methyl, methoxy (B1213986), ethoxy, or trifluoromethyl on the C5-phenyl ring were found to be favorable. nih.gov

Substitution on the Heterocycle: In the case of 2,4,5-substituted thiazoles, modifications at the C2-position had a profound effect on antiproliferative activity. Replacing a 2-amino group with N-methylamine, N,N-dimethylamine, or a methyl group led to variations in potency, indicating that this position is sensitive to steric and electronic changes. nih.gov Similarly, for pyrimidine derivatives, the nature of the substituent at the C4 and C6 positions was crucial for activity, with piperazine-containing groups often conferring high potency. mdpi.comnih.gov

These SAR studies provide a rational basis for the design of new, more potent, and selective analogues. By systematically modifying the core scaffold, the linking unit, and the substitution patterns on the aromatic rings, researchers can optimize the pharmacological profile of compounds based on the versatile this compound template. oncodesign-services.com

Impact of Substituent Modifications on Bioactivity Profiles

The biological activity of derivatives based on the 3,4,5-trimethoxyphenyl scaffold is highly sensitive to the nature and position of substituents on the aromatic rings. nih.govnih.gov The trimethoxyphenyl group itself is a key pharmacophoric feature found in many natural and synthetic compounds with potent anticancer activity, such as Combretastatin A-4. nih.gov Modifications often focus on a second aromatic ring (B-ring) connected to the trimethoxyphenylacetic acid core, exploring how different electronic and steric properties influence bioactivity. nih.govnih.gov

Research into chalcone derivatives, for instance, has systematically evaluated the impact of substituting the B-ring. Studies have shown that the presence of electron-donating groups (e.g., hydroxyl, methoxy) or electron-withdrawing groups (e.g., halogens) can significantly modulate antiproliferative activity. nih.govnih.gov For example, in a series of chalcones synthesized from 3,4,5-trimethoxyacetophenone, compounds with specific hydroxyl and methoxy substitution patterns on the B-ring were found to be potent microtubule-depolymerizing agents. nih.gov Similarly, in another study, the introduction of electron-donating groups like methyl or methoxy, and electron-withdrawing groups like fluorine or chlorine on a phenyl ring attached to a pyrrolizine scaffold (linked to the trimethoxyphenyl moiety) was a key part of establishing the structure-activity relationship. nih.gov

The antioxidant activity of related hydroxyphenylacetic acids is also strongly influenced by ring substituents. The presence and position of hydroxyl and methoxy groups are critical for radical scavenging activity. mdpi.com For example, a catechol moiety (3,4-dihydroxy) generally confers strong antioxidant properties. mdpi.com The substitution of hydroxyl groups with other functionalities can drastically alter this activity, and steric hindrance can also play a significant role. mdpi.com

The following table summarizes findings on how different substituents on an attached phenyl ring (Ring B) can influence the cytotoxic activity of trimethoxyphenyl-based compounds.

| Compound Series | Ring B Substituent | Observed Impact on Bioactivity |

| Chalcones nih.gov | 3'-hydroxy-4'-methoxy | Potent activity against colorectal and prostatic cancer cells. |

| Chalcones nih.gov | 4'-hydroxy | Active against cell proliferation. |

| Pyrrolizine Derivatives nih.gov | 4-Chloro | High cytotoxicity against MCF-7 and HepG2 cancer cell lines. |

| Pyrrolizine Derivatives nih.gov | 4-Methyl | Moderate cytotoxicity against MCF-7 and HepG2 cancer cell lines. |

| Pyrrolizine Derivatives nih.gov | 4-Methoxy | Displayed the highest cytotoxicity against HCT-116 cancer cells. |

Role of Linker Length and Flexibility in Molecular Recognition

In derivatives where the 3,4,5-trimethoxyphenylacetate core is connected to another molecular fragment, the linker's characteristics—specifically its length and conformational flexibility—are crucial for optimal interaction with biological targets. nih.gov The linker or bridge dictates the spatial orientation of the pharmacophoric groups, influencing how effectively the molecule can fit into a binding site. nih.gov

Studies on compounds with two aromatic rings, one being the 3,4,5-trimethoxyphenyl group, have explored the effect of modifying the linker connecting them. For example, in a series of novel pyrrolizine derivatives, the linker between the trimethoxyphenyl moiety and the pyrrolizine nucleus was varied to either restrict or allow free rotation between the two parts of the molecule. nih.gov This strategy is fundamental to understanding the conformational requirements for binding to targets like tubulin or various kinases. nih.gov The research identified that a benzamide (B126) linker generally conferred higher cytotoxicity than a more flexible Schiff base linker, suggesting that a degree of rigidity was favorable for the observed anticancer activity. nih.gov

Similarly, in the design of chalcones and diarylpentanoids, the nature of the bridge connecting the two aryl rings is a key determinant of antitumor activity. nih.gov The classic chalcone structure contains a three-carbon α,β-unsaturated ketone system. Modifying this linker, for instance by extending it to a five-carbon bridge to create diarylpentanoids, alters the distance and geometric relationship between the aromatic rings. nih.gov Research has shown that for diarylpentanoids featuring the 3,4,5-trimethoxyphenyl group, the presence of a C5 bridge with a cyclic moiety was favorable for activity, whereas a C5 bridge with an acyclic moiety led to a loss of activity, highlighting the importance of the linker's conformation. nih.gov

The table below illustrates how linker modifications in derivatives containing the 3,4,5-trimethoxyphenyl (TMP) moiety affect their biological activity.

| Compound Series | Linker Type | Key Finding |

| Pyrrolizine Derivatives nih.gov | Benzamide (more rigid) | Showed higher cytotoxicity than the corresponding Schiff bases. |

| Pyrrolizine Derivatives nih.gov | Schiff Base (more flexible) | Resulted in lower cytotoxic activity compared to benzamide linkers. |

| Diarylpentanoids nih.gov | C5 bridge with cyclic moiety | Favorable for antiproliferative activity. |

| Diarylpentanoids nih.gov | C5 bridge with acyclic moiety | Associated with a loss of antiproliferative activity. |

Mechanistic Investigations of Biological Activities in Vitro Studies

Antiproliferative and Cytotoxic Effects on Cancer Cell Lines (In Vitro)

The 3,4,5-trimethoxyphenyl group is a critical component in many colchicine (B1669291) binding site inhibitors (CBSIs), which are known for their potent antiproliferative activities. nih.gov Compounds featuring this moiety have demonstrated significant, dose-dependent cytotoxic effects across a wide range of human cancer cell lines. For instance, chalcones bearing a 3,4,5-trimethoxylated ring have shown potent activity against colorectal and prostatic cancer cells, with some derivatives exhibiting IC50 values in the nanomolar range. mdpi.com Similarly, a phenstatin (B1242451) analog, (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone (PHT), displayed potent cytotoxicity in various tumor cell lines with IC50 values also in the nanomolar range. nih.gov The antiproliferative effects are not limited to solid tumors, as potent activity has also been observed against hematological malignancies like leukemia. nih.govnih.gov

Table 1: Cytotoxic Activity of Selected 3,4,5-Trimethoxyphenyl-Containing Compounds

| Compound | Cancer Cell Line | Cell Type | IC50 Value |

|---|---|---|---|

| Indolyl Chalcone (B49325) 10 | PC3 | Prostate Cancer | 17 nM (at 48h) |

| Indolyl Chalcone 10 | DU145 | Prostate Cancer | 20 nM (at 48h) |

| Indolyl Chalcone 10 | HCT116 | Colorectal Cancer | 39 nM (at 48h) |

| Indolyl Chalcone 10 | HT-29 | Colorectal Cancer | 28 nM (at 48h) |

| Chromonyl Chalcone 13 | Various | Colorectal & Prostate | 2.6–5.1 µM (at 48h) |

| (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone (PHT) | HL-60 | Leukemia | Nanomolar range |

Data sourced from references mdpi.comnih.gov.

A primary mechanism underlying the antiproliferative activity of compounds containing the 3,4,5-trimethoxyphenyl group is the disruption of the cell cycle. researchgate.net Numerous studies have shown that these agents cause a significant accumulation of cells in the G2/M phase of the cell cycle, which is indicative of mitotic arrest. nih.govnih.govnih.gov For example, treatment of non-small cell lung cancer (NSCLC) cells with 2-methoxy-5((3,4,5-trimethoxyphenyl)seleninyl) phenol (B47542) (SQ), a combretastatin (B1194345) A-4 analogue, led to a dose-dependent arrest of cells at the G2/M phase. nih.gov This effect was also observed in human leukemia HL-60 cells treated with PHT, where cell cycle analysis revealed arrest in the G2/M phase along with an increase in the number of cells in metaphase. nih.gov Similarly, a ciprofloxacin (B1669076) chalcone hybrid featuring the trimethoxy moiety was found to cause cell cycle arrest at the G2/M stage in both HepG2 and MCF7 cells. waocp.orgwaocp.org This interruption of the mitotic process prevents cancer cells from successfully completing cell division, ultimately contributing to the inhibition of tumor growth.

Following cell cycle arrest, many 3,4,5-trimethoxyphenyl-containing compounds effectively induce apoptosis, or programmed cell death. nih.gov The apoptotic process is often initiated through the intrinsic, or mitochondrial, pathway. This is characterized by a loss of mitochondrial membrane potential, the release of cytochrome c from the mitochondria into the cytosol, and the subsequent activation of a cascade of caspase enzymes. nih.govnih.gov

Studies on the benzofuran (B130515) derivative 2-(3′,4′,5′-trimethoxybenzoyl)-3-methyl-5-amino-6-methoxybenzo[b]furan showed that it induces apoptosis through the activation of caspases-3, -8, and -9, which is associated with the release of cytochrome c. nih.gov The compound PHT was also shown to induce typical hallmarks of apoptosis, including an increase in caspase 3/7 and 8 activation and a loss of mitochondrial membrane potential. nih.gov Research on the organoselenium compound SQ in NSCLC cells further confirmed its ability to induce apoptosis by activating the mitochondrial pathway. nih.gov The induction of apoptosis is a critical component of the anticancer activity of these molecules, as it leads to the elimination of cancer cells that have been arrested during mitosis. researchgate.net

Table 2: Apoptotic Effects of 3,4,5-Trimethoxyphenyl Derivatives

| Compound | Cell Line | Observed Apoptotic Events |

|---|---|---|

| 2-(3′,4′,5′-trimethoxybenzoyl)-3-methyl-5-amino-6-methoxybenzo[b]furan | HL-60, U937 | Activation of caspase-3, -8, -9; Cytochrome c release |

| (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone (PHT) | HL-60 | Activation of caspase-3/7, -8; Loss of mitochondrial membrane potential |

| 2-methoxy-5((3,4,5-trimethoxyphenyl) seleninyl) phenol (SQ) | A549, H460 | Activation of mitochondrial apoptotic pathway |

| Indolyl Chalcone 10 & Chromonyl Chalcone 13 | HCT116, HT-29, DU145, PC3 | Induction of pro-apoptotic markers |

Data sourced from references mdpi.comnih.govnih.govnih.gov.

The molecular target most frequently associated with the 3,4,5-trimethoxyphenyl moiety is tubulin. nih.govnih.gov Microtubules, which are dynamic polymers of α- and β-tubulin heterodimers, are essential components of the mitotic spindle and are crucial for chromosome segregation during cell division. mdpi.comnih.gov Compounds containing the TMP group act as microtubule-destabilizing agents by inhibiting tubulin polymerization. nih.gov

Extensive research, including studies with isolated tubulin and computational docking models, has confirmed that these compounds often bind to the colchicine site on β-tubulin. nih.govnih.govnih.gov This binding prevents the tubulin dimers from assembling into microtubules. nih.gov The inhibition of tubulin polymerization disrupts the formation of the mitotic spindle, leading to the mitotic arrest observed in cell cycle analyses. nih.gov The 3,4,5-trimethoxyphenyl ring is considered a crucial structural requirement for high-affinity binding to the colchicine site and for potent antitubulin activity. nih.govnih.gov This mechanism of action is shared by a wide array of TMP-containing molecules, including phenstatins, combretastatins, and various chalcone derivatives. nih.govnih.gov

While the primary mechanism of action for many antiproliferative compounds with a 3,4,5-trimethoxyphenyl group is the inhibition of tubulin polymerization, some complex hybrid molecules incorporating this moiety may possess additional or alternative mechanisms, such as interacting with DNA. DNA topoisomerases are enzymes that regulate the topology of DNA and are validated targets for cancer chemotherapy. oncohemakey.commdpi.com For example, certain quinolone-based compounds, which are known to function as topoisomerase II inhibitors in human cells, have been hybridized with chalcones containing the 3,4,5-trimethoxy group. waocp.org Such hybrid molecules could potentially act as dual inhibitors, targeting both tubulin and topoisomerase II. However, for compounds where the 3,4,5-trimethoxyphenyl group is the primary pharmacophore, direct interaction with DNA or inhibition of topoisomerases is a less commonly reported mechanism compared to the well-established effects on microtubule dynamics.

Enzyme Inhibition Profiling

Beyond the antiproliferative activities related to cell division, specific derivatives containing the 3,4,5-trimethoxyphenyl structure have been evaluated for their ability to inhibit other classes of enzymes.

Tyrosinase is a key copper-containing enzyme responsible for the initial steps of melanin (B1238610) biosynthesis. nih.govnih.gov Inhibitors of this enzyme are of significant interest in the cosmetic and medicinal industries for managing hyperpigmentation. nih.govresearchgate.net Research into tyrosinase inhibitors has shown that various phenolic compounds, including those with structures related to the 3,4,5-trimethoxyphenyl group, can exhibit inhibitory activity. The mechanism of inhibition can vary, with compounds acting as competitive, non-competitive, or uncompetitive inhibitors, sometimes by chelating the copper ions in the enzyme's active site. nih.govmdpi.com While many natural and synthetic compounds have been identified as tyrosinase inhibitors, specific data directly linking Methyl 2-(3,4,5-trimethoxyphenyl)acetate to this activity is not extensively documented in the reviewed literature. However, the broader class of polyphenolic and methoxylated phenyl derivatives remains a fertile area for the discovery of new tyrosinase inhibitors. mdpi.com

Protease Inhibition (e.g., DENV2, WNV)

Currently, there is a lack of specific in vitro studies investigating the inhibitory effects of this compound on the proteases of Dengue virus (DENV2) and West Nile virus (WNV). The development of inhibitors for the NS2B-NS3 protease is a key strategy in developing antiviral therapies for these flaviviruses. nih.govuni-mainz.de Research in this area has identified various compounds, from small molecules to peptide derivatives, that show inhibitory activity against these viral proteases. nih.govnih.gov However, the potential of this compound as a DENV2 or WNV protease inhibitor has not been reported in the available scientific literature.

Glycosidase Inhibition (e.g., α-Glucosidase, α-Amylase)

There are no available scientific studies detailing the in vitro inhibitory activity of this compound against α-glucosidase and α-amylase. The inhibition of these enzymes is a therapeutic target for managing type 2 diabetes, as it can delay carbohydrate digestion and reduce postprandial hyperglycemia. nih.govnih.gov A wide range of natural and synthetic compounds have been evaluated for their potential to inhibit these enzymes. nih.gov Despite the interest in this area, the specific compound this compound has not been the subject of published research in this context.

Receptor Binding Affinity and Ligand-Target Interactions

Specific data on the binding affinity and ligand-target interactions of this compound with serotonergic receptors, including the 5-HT1A receptor, are not available in the current scientific literature. The 5-HT1A receptor is a well-established target for therapeutic agents used in the treatment of anxiety and depression. nih.gov Numerous studies have focused on the structure-activity relationships of various ligands that bind to this receptor, often featuring arylpiperazine moieties. researchgate.netd-nb.infonih.gov However, the interaction of this compound with the 5-HT1A receptor has not been documented.

Investigation of Other Biological Activities (In Vitro)

There is no available research that has specifically evaluated the antimicrobial and antifungal properties of this compound. The search for new antimicrobial agents is a critical area of research, with numerous studies investigating the minimum inhibitory concentrations (MICs) of various compounds against a wide range of bacteria and fungi. researchgate.netresearchgate.netjmb.or.krnih.govresearchgate.netnih.gov While the antimicrobial potential of many natural and synthetic compounds has been explored, this compound has not been a subject of these investigations.

Direct studies on the antioxidant mechanisms of this compound using common in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays are not present in the available literature. These assays are widely used to evaluate the radical scavenging capabilities of compounds, providing insights into their potential to counteract oxidative stress. mdpi.commdpi.comnih.govekb.egmdpi.comnih.govnih.govresearchgate.netmdpi.comherbmedpharmacol.com Although the antioxidant properties of various phenolic and methoxylated compounds have been investigated, specific data for this compound is lacking.

Anti-inflammatory Pathways

There is currently no published research detailing the in vitro effects of this compound on specific anti-inflammatory pathways. Mechanistic studies investigating its potential influence on key inflammatory mediators such as cyclooxygenases (COX-1, COX-2), lipoxygenases (LOX), or the production of cytokines (e.g., TNF-α, IL-6, IL-1β) and other signaling molecules like nitric oxide (NO) in relevant cell models (e.g., macrophages) have not been reported.

Antiparasitic Activity (e.g., Anti-Trypanosoma cruzi)

There are no available scientific reports on the in vitro evaluation of this compound against the parasite Trypanosoma cruzi, the causative agent of Chagas disease. Consequently, data regarding its efficacy (such as IC₅₀ values) against the different life stages of the parasite (epimastigotes, trypomastigotes, amastigotes) or its mechanism of action are not available.

Immunomodulatory Effects

The scientific literature lacks in vitro studies focused on the immunomodulatory properties of this compound. Research investigating the compound's effects on immune cell functions, such as lymphocyte proliferation, macrophage activation, or the modulation of immune signaling pathways, has not been documented.

Future Directions and Emerging Research Avenues

Rational Design of Potent and Selective Analogues

The rational design of new compounds is a primary focus of ongoing research, building upon the established importance of the trimethoxyphenyl motif. Structure-activity relationship (SAR) studies are instrumental in guiding the synthesis of new derivatives with improved anticancer properties. nih.gov Research indicates that while the TMP group is often kept unchanged to maintain affinity for targets like tubulin, modifications to other parts of the molecule can significantly enhance potency and selectivity. nih.gov

Strategies for analogue design often involve combining the TMP moiety with various heterocyclic scaffolds known for their biological activities. This has led to the synthesis of numerous derivatives, including:

Chalcone-based analogues : Incorporating the TMP group into chalcone (B49325) structures has yielded compounds with potent cytotoxic activity against various cancer cell lines. acs.orgiiarjournals.org

Pyrrolizine derivatives : Novel pyrrolizines featuring the 3,4,5-trimethoxyphenyl moiety have been designed and shown to possess multi-target cytotoxic capabilities. nih.govnih.gov

Benzo[b]furan derivatives : A series of methoxy-substituted 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furans have been identified as a new class of antimitotic agents that inhibit tubulin polymerization. nih.gov

Acrylate (B77674) and Benzamide (B126) Analogues : Ring-opening reactions of precursor molecules have been used to generate methyl acrylate esters and benzamide derivatives that exhibit significant cytotoxic potency. nih.govnih.gov

The goal of these designs is to create hybrid molecules that may interact with multiple biological targets simultaneously, potentially leading to synergistic therapeutic effects and overcoming drug resistance. nih.gov

| Compound Class/Scaffold | Key Design Strategy | Observed Biological Activity | Reference |

|---|---|---|---|

| Chalcone-Benzimidazolium Salts | Combining a chalcone core with a benzimidazolium ring and a TMP moiety. | Cytotoxic activity against five human tumor cell lines. | acs.org |

| Pyrrolizine Derivatives | Attachment of a TMP moiety to a pyrrolizine scaffold. | Inhibition of tubulin polymerization and multiple oncogenic kinases; cytotoxicity against MCF-7/ADR (doxorubicin-resistant) cells. | nih.govnih.gov |

| Benzo[b]furan Derivatives | Incorporating a 2-(3′,4′,5′-trimethoxybenzoyl) group into a benzo[b]furan skeleton. | Potent antiproliferative activity; inhibition of tubulin polymerization with IC50 values in the nanomolar range. | nih.gov |

| Acrylate Esters | Ring-opening of a 2-(3,4-dimethoxyphenyl)-4-(3,4,5-trimethoxybenzylidene)oxazolone precursor. | Cytotoxicity against hepatocellular carcinoma (HepG2) cell line. | nih.gov |

Application of Artificial Intelligence and Machine Learning in Compound Discovery

Key applications of AI/ML in this context include:

Virtual Screening and Lead Identification : Machine learning models can screen vast virtual libraries of chemical compounds to identify novel molecules that are predicted to have high binding affinity and selectivity for specific biological targets. nih.govmdpi.com This allows researchers to prioritize which analogues of Methyl 2-(3,4,5-trimethoxyphenyl)acetate to synthesize and test.

De Novo Drug Design : Generative AI models, such as Generative Adversarial Networks (GANs), can design entirely new molecules from scratch. mdpi.com These models can be trained on existing data of active TMP-containing compounds to generate novel structures with optimized properties, exploring new chemical space that might be missed by human chemists. biopharmatrend.com

Predictive Modeling : AI algorithms can predict various properties of designed analogues, including their binding affinity, pharmacokinetic profiles, and potential toxicity, before they are synthesized. nih.gov This predictive power helps to reduce the reliance on extensive and costly experimental screening. mdpi.com

Synthetic Route Planning : AI tools are being developed to predict viable and efficient synthetic routes for novel compounds. biopharmatrend.com By analyzing vast databases of chemical reactions, these platforms can suggest multi-step synthesis plans, flag high-risk steps, and even propose reaction conditions, bridging the gap between computational design and practical laboratory synthesis. biopharmatrend.com

Exploration of Novel Biological Targets for Therapeutic Development

While the inhibition of tubulin polymerization is a well-established mechanism of action for many TMP-containing compounds, emerging research is focused on identifying and validating novel biological targets to broaden their therapeutic potential. nih.govnih.gov This exploration could lead to treatments for a wider range of diseases and provide new avenues for overcoming resistance to existing therapies.

The primary target for many TMP derivatives is β-tubulin . These compounds bind to the colchicine (B1669291) binding site on β-tubulin, which disrupts microtubule dynamics. nih.gov This interference with the microtubule network leads to a halt in the cell cycle at the G2/M phase, ultimately inducing programmed cell death (apoptosis). iiarjournals.orgnih.gov

Beyond tubulin, research has implicated several other potential targets for analogues bearing the TMP moiety:

Oncogenic Kinases : Certain pyrrolizine derivatives with a TMP group have been shown to inhibit multiple oncogenic kinases, suggesting a multi-targeted approach to cancer therapy. nih.govnih.gov

p53 Signaling Pathway : A novel chalcone derivative containing the TMP structure was found to suppress prostate cancer cell growth through the activation of the p53 tumor suppressor protein, leading to cell cycle arrest and apoptosis. iiarjournals.org

5-Lipoxygenase (5-LO) and Platelet-Activating Factor (PAF) Receptor : A diaryltetrahydrofuran compound incorporating a TMP ring was developed as a potent dual inhibitor of 5-LO and a PAF receptor antagonist, indicating potential applications in inflammatory diseases. nih.gov

| Biological Target | Mechanism of Action | Associated Compound Class | Reference |

|---|---|---|---|

| β-Tubulin | Inhibits microtubule polymerization, leading to G2/M cell cycle arrest and apoptosis. | Combretastatin (B1194345) analogues, Benzo[b]furans, Pyrrolizines | nih.govnih.govnih.gov |

| Oncogenic Kinases | Inhibits the activity of multiple kinases involved in cancer cell proliferation and survival. | Pyrrolizine derivatives | nih.govnih.gov |

| p53 Pathway | Activates the p53 tumor suppressor, inducing p21Cip1 and leading to cell cycle arrest. | Chalcone derivatives | iiarjournals.org |

| 5-Lipoxygenase (5-LO) | Inhibits the synthesis of leukotrienes, which are inflammatory mediators. | Diaryltetrahydrofurans | nih.gov |

| Platelet-Activating Factor (PAF) Receptor | Acts as an antagonist, blocking the pro-inflammatory signals mediated by PAF. | Diaryltetrahydrofurans | nih.gov |

Development of Analytical Methods for Detection in Complex Biological Matrices

The progression of this compound and its analogues into preclinical and clinical studies necessitates the development of robust and sensitive analytical methods for their detection and quantification in complex biological matrices such as plasma, blood, and tissue.

Standard techniques used during the synthesis and purification of these compounds include thin-layer chromatography (TLC) for monitoring reaction progress and column chromatography for purification. iucr.orgnih.gov Structural confirmation is typically achieved using methods like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. nih.gov For crystalline solids, X-ray crystallography provides definitive structural elucidation. iucr.orgnih.gov

For quantitative analysis in biological samples, hyphenated chromatographic techniques are the methods of choice due to their high sensitivity and specificity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : This is the gold standard for quantifying small molecules in biological fluids. mdpi.com The method would involve developing a specific protocol that includes sample extraction, chromatographic separation using high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC), and detection using a mass spectrometer. The mass spectrometer would be set to monitor specific mass-to-charge (m/z) transitions for this compound and an internal standard, allowing for precise quantification even at very low concentrations.

Gas Chromatography-Mass Spectrometry (GC-MS) : For volatile derivatives, GC-MS could also be employed. The mass spectrum of the parent compound would show a characteristic molecular ion peak and specific fragmentation patterns that can be used for identification and quantification. nih.gov

Future research may also explore the development of novel detection platforms, such as specialized electrochemical sensors or immunoassays, for rapid and high-throughput analysis in a clinical setting. mdpi.com

Q & A

Q. What green chemistry approaches are applicable to its synthesis?

- Methodological Answer : Borane catalysis in solvent-free or aqueous conditions reduces waste. For example, borane-mediated arylation of diazoacetates with anilines achieves 55% yield without heavy metals . Life-cycle assessment (LCA) metrics (E-factor, atom economy) should benchmark sustainability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.